molecular formula C11H11NO B3383046 2-(3-Methylphenyl)-3-oxobutanenitrile CAS No. 38377-59-2

2-(3-Methylphenyl)-3-oxobutanenitrile

Cat. No. B3383046
CAS RN: 38377-59-2
M. Wt: 173.21 g/mol
InChI Key: VTMXXWNCTGJYOY-UHFFFAOYSA-N
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Description

Compounds like “2-(3-Methylphenyl)-3-oxobutanenitrile” belong to a class of organic compounds known as aromatic compounds. They typically contain a benzene ring (or a similar ring structure) and may have various functional groups attached .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution, elimination, or addition reactions. The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the types of atoms in the compound and their connectivity .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its structure, particularly the functional groups it contains. For example, the nitrile group (-CN) is typically reactive towards nucleophiles, while the aromatic ring can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, refractive index, etc. These properties can be determined experimentally or predicted based on the compound’s structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its structure. Some compounds might interact with proteins or DNA, while others might act as inhibitors or activators of certain biochemical pathways .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Safety data sheets (SDS) provide information on the hazards of a compound, its safe handling procedures, and measures to take in case of exposure .

Future Directions

The future research directions for a compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

2-(3-methylphenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-10(6-8)11(7-12)9(2)13/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMXXWNCTGJYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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